Sphynolactone-7
Overview
Description
Sphynolactone-7 is a synthetic compound that mimics the activity of strigolactones, a class of plant hormones. This compound has shown high specificity and potency in targeting Striga, making it a promising tool for agricultural applications .
Mechanism of Action
Target of Action
Sphynolactone-7 selectively binds to the Striga hyposensitive to light receptor 7 (ShHTL7) . This receptor is a high-affinity strigolactone receptor . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, is 0.31 μM . It also inhibits ShHTL8 and ShHTL11 with IC50s of 1.2 and 7.8 μM, respectively .
Mode of Action
This compound is a strigolactone mimic . Strigolactones are plant hormones that play a crucial role in the germination of Striga, a parasitic plant . By mimicking strigolactones, this compound can force Striga to germinate . This is a significant aspect of its mode of action as it allows for the control of Striga, a parasitic weed that has been causing devastating damage to crop production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the germination pathway of Striga . Striga germinates by detecting strigolactones, a plant hormone produced from a host plant . This compound, being a strigolactone mimic, can force Striga to germinate and wither in soil without the host plant as a nutrient source .
Pharmacokinetics
It’s important to note that the compound is highly potent, with activity in the femtomolar range . This suggests that even at very low concentrations, this compound can effectively bind to its target and exert its action.
Result of Action
The primary result of this compound’s action is the forced germination of Striga . This leads to the withering of Striga in the soil without a host plant as a nutrient source . This is significant because it can help control the spread of Striga, a parasitic weed that significantly reduces grain yield .
Action Environment
The action of this compound is particularly relevant in environments where Striga, also known as “witchweed”, is prevalent . This includes various parts of sub-Saharan Africa, where Striga has been causing significant loss in crop yields . The forced germination and subsequent withering of Striga in the soil can help control its spread and reduce its impact on crop production .
Biochemical Analysis
Biochemical Properties
Sphynolactone-7 functions as a mimic of natural strigolactones, interacting with specific receptors in Striga hermonthica. The primary receptor for this compound is the Striga hyposensitive to light receptor 7 (ShHTL7). This compound binds to ShHTL7 with high affinity, triggering germination of Striga seeds even in the absence of a host plant . This interaction is highly specific, as this compound does not significantly affect other strigolactone receptors in non-target plants . The binding of this compound to ShHTL7 induces a conformational change in the receptor, initiating a signaling cascade that leads to seed germination .
Cellular Effects
This compound exerts its effects primarily on the cells of Striga hermonthica. By binding to the ShHTL7 receptor, this compound activates a signaling pathway that promotes the germination of Striga seeds. This process involves the upregulation of genes associated with cell division and growth, leading to the emergence of Striga seedlings . Additionally, this compound has been shown to influence cell signaling pathways related to hormone regulation and stress responses in Striga . Its impact on non-target plants is minimal, as it does not significantly interact with their strigolactone receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ShHTL7 receptor in Striga hermonthica. This binding induces a conformational change in the receptor, which activates downstream signaling pathways. The activated receptor interacts with various signaling proteins, leading to the transcriptional activation of genes involved in seed germination . This compound also inhibits the activity of certain enzymes that regulate hormone levels, further promoting germination . The specificity of this compound for the ShHTL7 receptor ensures that its effects are limited to Striga, reducing the risk of off-target effects on other plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on Striga hermonthica have been observed to change over time. Initially, this compound induces rapid germination of Striga seeds within a few hours of application . The compound remains stable under laboratory conditions, maintaining its activity for extended periods. Prolonged exposure to this compound can lead to the degradation of the compound, reducing its effectiveness over time . Long-term studies have shown that repeated applications of this compound can effectively control Striga infestations without causing significant harm to non-target plants .
Dosage Effects in Animal Models
While this compound is primarily used in plant studies, its effects in animal models have also been investigated. In these studies, varying dosages of this compound were administered to assess its potential toxicity and adverse effects. At low doses, this compound did not exhibit any significant toxic effects . At higher doses, some adverse effects were observed, including mild gastrointestinal disturbances and changes in liver enzyme levels . These findings suggest that while this compound is generally safe at low concentrations, caution should be exercised when using higher doses in animal models .
Metabolic Pathways
This compound is metabolized through pathways similar to those of natural strigolactones. The compound is initially taken up by plant roots and transported to various tissues where it exerts its effects . Enzymes involved in strigolactone biosynthesis and degradation, such as carotenoid cleavage dioxygenases and cytochrome P450 monooxygenases, play a role in the metabolism of this compound . These enzymes convert this compound into active and inactive metabolites, regulating its levels within the plant . The metabolic flux of this compound is influenced by environmental factors such as nutrient availability and stress conditions .
Transport and Distribution
Within plant cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is taken up by root cells and translocated to shoots and leaves via the xylem . Transporters such as ATP-binding cassette (ABC) transporters and nitrate transporter 1/peptide transporter family (NPF) proteins facilitate the movement of this compound across cell membranes . The distribution of this compound within plant tissues is influenced by its interactions with binding proteins that regulate its localization and accumulation .
Subcellular Localization
This compound is localized within specific subcellular compartments where it exerts its biological activity. The compound is primarily found in the cytoplasm and nucleus of plant cells . Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper localization . Within the cytoplasm, this compound interacts with signaling proteins and receptors to initiate germination pathways . In the nucleus, it influences gene expression by modulating the activity of transcription factors and other regulatory proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sphynolactone-7 is synthesized through a series of chemical reactions that involve the construction of a hybrid molecule from a synthetic scaffold and a core component of strigolactones . The synthesis process typically involves:
Formation of the Core Structure: This step involves the creation of the core structure of the molecule, which is derived from natural strigolactones.
Functionalization: The core structure is then functionalized with various chemical groups to enhance its activity and specificity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize costs. The process also involves stringent quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Sphynolactone-7 primarily undergoes reactions that are typical of strigolactones, including:
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of various hydrolyzed products.
Oxidation: this compound can be oxidized under specific conditions, resulting in the formation of oxidized derivatives.
Substitution: The compound can participate in substitution reactions where certain functional groups are replaced with others.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions under mild acidic or basic conditions.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydrolyzed derivatives, oxidized forms, and substituted analogs of this compound .
Scientific Research Applications
Sphynolactone-7 has a wide range of applications in scientific research:
Agriculture: It is used to control the parasitic plant Striga by inducing its germination in the absence of a host plant, leading to its eventual death
Plant Biology: Researchers use this compound to study the role of strigolactones in plant growth and development.
Chemistry: The compound serves as a model for studying the chemical properties and reactions of strigolactones.
Biotechnology: It is used in developing biotechnological approaches to enhance crop resistance to parasitic weeds.
Comparison with Similar Compounds
Similar Compounds
Uniqueness of this compound
This compound stands out due to its high specificity and potency in targeting Striga. Unlike other strigolactone analogs, it binds specifically to the strigolactone receptor in Striga, minimizing its effects on other plants . This makes it a highly effective and targeted solution for controlling Striga infestations in agricultural settings .
Properties
IUPAC Name |
(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAPQPVAXJSNFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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